

A Technical Guide to Tazarotene-d8 for Research Applications

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Compound of Interest

Compound Name: Tazarotene-d8

Cat. No.: B586968

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and research applications of **Tazarotene-d8**. This deuterated analog of the third-generation retinoid, Tazarotene, serves as a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methodologies.

Commercial Suppliers and Product Specifications

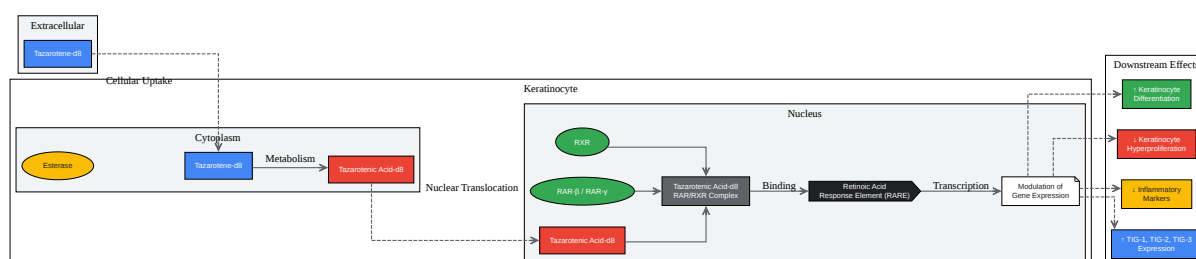
Tazarotene-d8 is available from a select number of specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment may require direct inquiry or access to a certificate of analysis, the following table summarizes the available information from prominent commercial sources.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Format	Notes
EvitaChem	Tazarotene-d8	1246815-76-8	C ₂₁ H ₁₃ D ₈ N O ₂ S	359.51	Not specified	Deuterium labeling on the dimethyl groups of the thiochroman ring. [1]
MedChem Express	Tazarotene-d8	1246815-76-8	C ₂₁ H ₁₃ D ₈ N O ₂ S	359.51	Not specified	Labeled as AGN 190168-d8. [2]
Pharmaffiliates	Tazarotene-d8	1246815-76-8	C ₂₁ H ₁₃ D ₈ N O ₂ S	359.51	Light Brown Solid	Catalogue No.: PA STI 081110. [3] Also offers related deuterated compounds. [3] [4]
LGC Standards	Tazarotene-d8	1246815-76-8	C ₂₁ H ₁₃ D ₈ N O ₂ S	359.51	Not specified	Product Code: TRC-T010052. [5]

Note: Researchers should always request a certificate of analysis from the supplier to obtain precise data on purity, isotopic enrichment, and any residual solvents.

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), primarily the β and γ isoforms, leading to the modulation of gene expression. This interaction influences cellular differentiation, proliferation, and inflammation.[6][7]



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Caption: **Tazarotene-d8** Signaling Pathway.

Experimental Protocols

Use of Tazarotene-d8 as an Internal Standard in LC-MS/MS Analysis

Tazarotene-d8 is an ideal internal standard for the quantification of Tazarotene and its active metabolite, tazarotenic acid, in biological matrices due to its similar chemical and physical

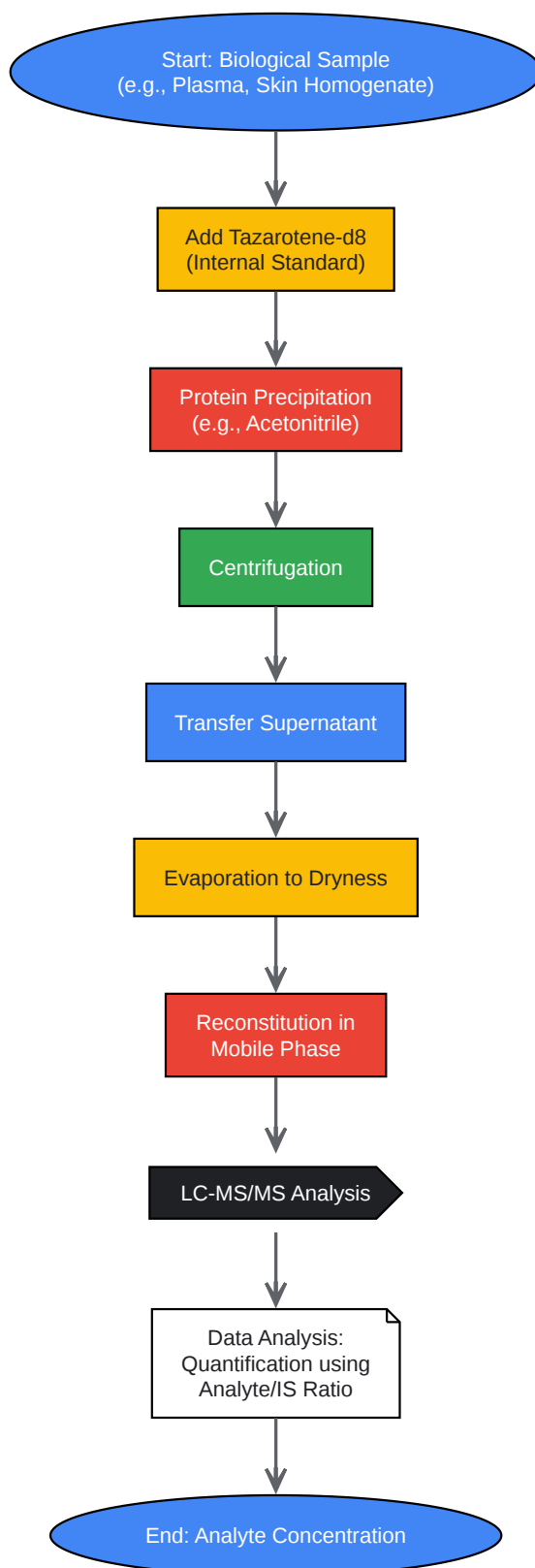
properties and distinct mass.

Objective: To accurately quantify Tazarotene and tazarotenic acid in a biological matrix (e.g., plasma, skin homogenate) using a deuterated internal standard.

Methodology:

- Preparation of Standard Solutions:
 - Prepare stock solutions of Tazarotene, tazarotenic acid, and **Tazarotene-d8** (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
 - Prepare a series of working standard solutions of Tazarotene and tazarotenic acid by serial dilution of the stock solutions to create a calibration curve.
 - Prepare a working solution of the internal standard (**Tazarotene-d8**) at a fixed concentration.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a fixed volume of the **Tazarotene-d8** internal standard working solution.
 - Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto a suitable liquid chromatography system coupled with a tandem mass spectrometer.

- Develop a chromatographic method to achieve separation of Tazarotene, tazarotenic acid, and **Tazarotene-d8**.
- Optimize the mass spectrometer parameters for the detection of the parent and daughter ions of each analyte and the internal standard.
- Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: LC-MS/MS Workflow with Internal Standard.

In Vitro Skin Permeation Study

This protocol outlines a general procedure for assessing the permeation of **Tazarotene-d8** through a skin membrane using a Franz diffusion cell apparatus.^{[8][9]}

Objective: To determine the rate and extent of **Tazarotene-d8** permeation through a skin membrane.

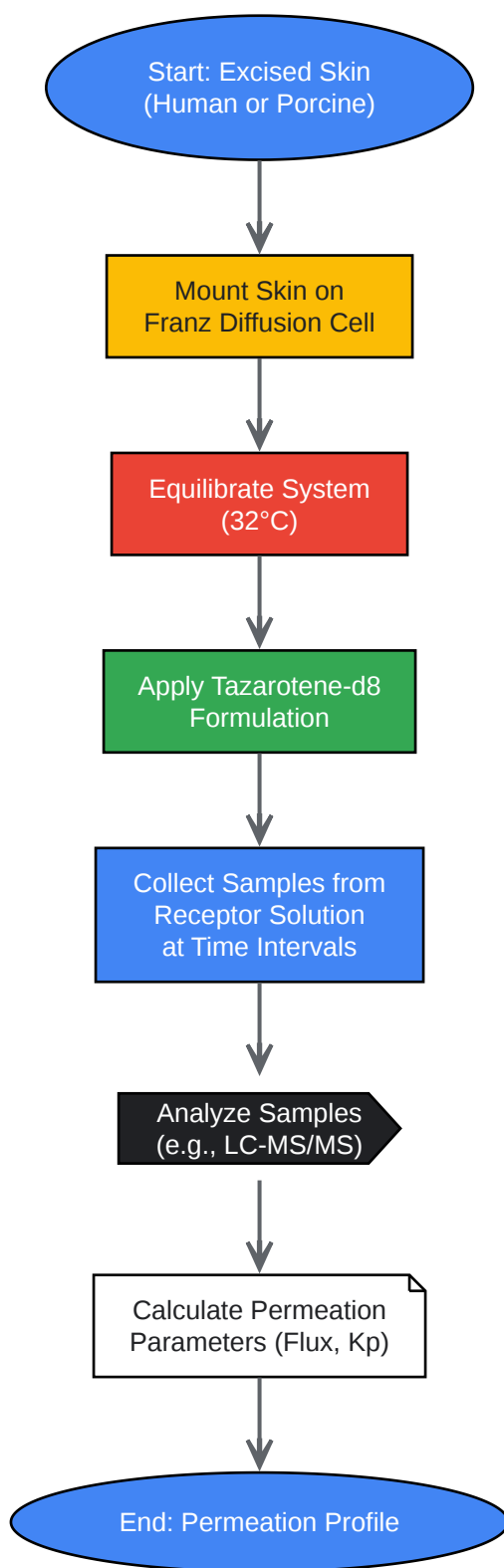
Materials:

- Franz diffusion cells
- Excised skin (e.g., human or porcine)^[8]
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
- **Tazarotene-d8** formulation (e.g., solution, gel, or cream)
- Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

- Skin Preparation:
 - Thaw frozen excised skin at room temperature.
 - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
 - Carefully mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.
- Experimental Setup:
 - Fill the receptor chambers with the degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
 - Equilibrate the system to the desired temperature (typically 32°C).
- Dosing and Sampling:

- Apply a known amount of the **Tazarotene-d8** formulation to the surface of the skin in the donor chamber.
- At predetermined time intervals, collect samples from the receptor solution.
- After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
 - Analyze the collected samples for the concentration of **Tazarotene-d8** and its potential metabolites using a validated analytical method, such as LC-MS/MS.
- Data Analysis:
 - Calculate the cumulative amount of **Tazarotene-d8** permeated per unit area over time.
 - Determine the steady-state flux (J_{ss}) and the permeability coefficient (K_p).



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Caption: In Vitro Skin Permeation Workflow.

Cell-Based Assays: Keratinocyte Differentiation

Tazarotene is known to modulate keratinocyte differentiation.^[7] A cell-based assay can be used to investigate the effects of **Tazarotene-d8** on this process.

Objective: To evaluate the effect of **Tazarotene-d8** on the differentiation of human keratinocytes in vitro.

Methodology:

- Cell Culture:
 - Culture primary human epidermal keratinocytes or a suitable keratinocyte cell line (e.g., HaCaT) in appropriate growth medium.
- Treatment:
 - Seed the keratinocytes in multi-well plates and allow them to adhere.
 - Treat the cells with varying concentrations of **Tazarotene-d8**. Include a vehicle control (e.g., DMSO) and a positive control (e.g., unlabeled Tazarotene).
 - Incubate the cells for a specified period (e.g., 24-72 hours).
- Analysis of Differentiation Markers:
 - Quantitative Real-Time PCR (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to measure the expression levels of differentiation markers such as involucrin (IVL) and transglutaminase 1 (TGM1).
 - Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for differentiation markers.
 - Immunofluorescence: Fix the cells and stain with fluorescently labeled antibodies against differentiation markers. Visualize the expression and localization of these markers using a fluorescence microscope.

- Data Analysis:
 - Quantify the changes in the expression of differentiation markers in response to **Tazarotene-d8** treatment compared to the controls.
 - Determine the dose-dependent effects of **Tazarotene-d8** on keratinocyte differentiation.

This technical guide provides a foundational understanding of **Tazarotene-d8** for research purposes. For specific applications, it is crucial to consult detailed literature and validate all methods in your laboratory setting.

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